molecular formula C16H19NO4 B2529614 (2R)-3-(4-Ethynylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid CAS No. 2350135-68-9

(2R)-3-(4-Ethynylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

Cat. No. B2529614
CAS RN: 2350135-68-9
M. Wt: 289.331
InChI Key: HIBKCGJNRUGNKU-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-3-(4-Ethynylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid is commonly known as EPPA. It is a synthetic compound that has been of great interest to researchers due to its potential application in the field of cancer treatment. EPPA is a member of the family of compounds known as proteasome inhibitors, which have been shown to have anticancer activity by inhibiting the proteasome, a cellular complex responsible for degrading proteins.

Mechanism of Action

EPPA works by inhibiting the proteasome, a cellular complex responsible for degrading proteins. By inhibiting the proteasome, EPPA prevents the degradation of proteins that are important for cell survival, leading to the death of cancer cells. EPPA has also been shown to inhibit the activity of the transcription factor NF-κB, which is involved in the regulation of cell survival and proliferation.
Biochemical and Physiological Effects:
EPPA has been shown to have a variety of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the activity of the proteasome, and inhibit the activity of the transcription factor NF-κB. EPPA has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of certain inflammatory conditions.

Advantages and Limitations for Lab Experiments

One advantage of using EPPA in lab experiments is its specificity for the proteasome. Unlike other proteasome inhibitors, EPPA has been shown to selectively inhibit the chymotrypsin-like activity of the proteasome, which is responsible for degrading proteins that are involved in cell survival. One limitation of using EPPA in lab experiments is its low solubility in water, which can make it difficult to work with in certain experimental conditions.

Future Directions

There are several potential future directions for research on EPPA. One area of interest is the development of more efficient synthesis methods for EPPA, which could make it more accessible for use in lab experiments. Another area of interest is the investigation of the potential of EPPA as a therapeutic agent for the treatment of cancer and other diseases. Additionally, further research is needed to fully understand the biochemical and physiological effects of EPPA and its mechanism of action.

Synthesis Methods

EPPA can be synthesized using a multistep synthetic route that involves the reaction of several different chemical compounds. The synthesis of EPPA involves the use of various reagents and solvents, including diethyl ether, hydrochloric acid, and triethylamine. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.

Scientific Research Applications

EPPA has been the subject of numerous scientific studies due to its potential as an anticancer agent. It has been shown to have activity against a variety of different cancer cell lines, including breast, prostate, and lung cancer cells. EPPA has been found to induce apoptosis, or programmed cell death, in cancer cells, which is a desirable characteristic for a potential anticancer agent.

properties

IUPAC Name

(2R)-3-(4-ethynylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4/c1-5-11-6-8-12(9-7-11)10-13(14(18)19)17-15(20)21-16(2,3)4/h1,6-9,13H,10H2,2-4H3,(H,17,20)(H,18,19)/t13-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIBKCGJNRUGNKU-CYBMUJFWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C#C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)C#C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-3-(4-Ethynylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

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